molecular formula C15H16N2O6S B12795105 6-((3-Carboxyphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 137897-77-9

6-((3-Carboxyphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12795105
CAS No.: 137897-77-9
M. Wt: 352.4 g/mol
InChI Key: TTZDFDVLDMJITC-UHFFFAOYSA-N
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Description

6-((3-Carboxyphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that belongs to the class of modified nucleosides This compound is characterized by the presence of a thymine base linked to a 3-carboxyphenylthio group and a 2-hydroxyethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Carboxyphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Thymine Derivatization: Thymine is first modified to introduce a reactive group at the 6-position.

    Thioether Formation: The modified thymine is then reacted with 3-carboxyphenylthiol under suitable conditions to form the thioether linkage.

    Hydroxyethoxy Methylation: Finally, the compound is further reacted with 2-hydroxyethoxy methylating agents to introduce the desired group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((3-Carboxyphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-((3-Carboxyphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((3-Carboxyphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-((3-Carboxyphenyl)thio)thymine: Lacks the hydroxyethoxy methyl group.

    1-((2-Hydroxyethoxy)methyl)thymine: Lacks the carboxyphenylthio group.

    6-Methylthio-1-((2-hydroxyethoxy)methyl)thymine: Contains a methylthio group instead of a carboxyphenylthio group.

Uniqueness

6-((3-Carboxyphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of both the 3-carboxyphenylthio and 2-hydroxyethoxy methyl groups

Properties

CAS No.

137897-77-9

Molecular Formula

C15H16N2O6S

Molecular Weight

352.4 g/mol

IUPAC Name

3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzoic acid

InChI

InChI=1S/C15H16N2O6S/c1-9-12(19)16-15(22)17(8-23-6-5-18)13(9)24-11-4-2-3-10(7-11)14(20)21/h2-4,7,18H,5-6,8H2,1H3,(H,20,21)(H,16,19,22)

InChI Key

TTZDFDVLDMJITC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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